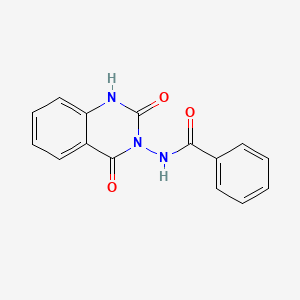

N-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide

Description

Properties

CAS No. |

75906-74-0 |

|---|---|

Molecular Formula |

C15H11N3O3 |

Molecular Weight |

281.27 g/mol |

IUPAC Name |

N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide |

InChI |

InChI=1S/C15H11N3O3/c19-13(10-6-2-1-3-7-10)17-18-14(20)11-8-4-5-9-12(11)16-15(18)21/h1-9H,(H,16,21)(H,17,19) |

InChI Key |

KWQHWPBUIFPRNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Preparation Methods

One-Pot Catalytic Synthesis Using SBA-Pr-SO₃H

A solvent-free, one-pot methodology employs the nanoporous solid acid catalyst SBA-Pr-SO₃H to promote the cyclocondensation of 2-aminobenzamide with benzoyl chlorides . The reaction proceeds at 100°C for 2 hours, achieving yields of 85–95%. The catalyst’s mesoporous structure enhances reactant confinement, facilitating sequential acylation and cyclization steps. Mechanistically, the protonation of benzoyl chloride by SBA-Pr-SO₃H activates the electrophilic carbon, enabling nucleophilic attack by the amine group of 2-aminobenzamide. Subsequent intramolecular cyclization and dehydration yield the quinazolinone core .

This method is notable for its environmental sustainability, as it avoids toxic solvents and enables catalyst reuse for up to five cycles without significant activity loss . However, the requirement for aromatic acyl chlorides restricts the diversity of accessible derivatives compared to methods using aldehydes or ketones.

Thermal Cyclization with Isatoic Anhydride

Thermal cyclization of o-hydroxybenzamides (e.g., salicylamide) with isatoic anhydride offers a catalyst-free route to N-(2,4-dioxoquinazolin-3-yl)benzamides . Heating the reactants at 180–200°C for 3–5 hours induces condensation, followed by elimination of CO₂ and H₂O to form the quinazolinone ring. For example, salicylamide and isatoic anhydride in dimethylformamide (DMF) at 145°C yield 65% of the product after recrystallization .

While this method avoids metal catalysts, the high temperatures and moderate yields (60–75%) pose challenges for large-scale synthesis. Additionally, the reaction’s sensitivity to substituent effects necessitates careful optimization for each derivative .

Base-Promoted SₙAr Annulation

A transition-metal-free approach utilizes a base-promoted nucleophilic aromatic substitution (SₙAr) reaction between o-fluorobenzamides and benzamides . In the presence of cesium carbonate (Cs₂CO₃) in DMSO at 135°C for 24 hours, the fluoride leaving group is displaced by the amide nitrogen, followed by cyclization to form the quinazolinone. Yields range from 50% to 70%, depending on the electronic nature of the substituents .

This method’s primary advantage lies in its avoidance of transition metals, making it suitable for pharmaceutical applications where metal residues are undesirable. However, the prolonged reaction time and limited functional group tolerance for electron-deficient aryl fluorides restrict its generality .

Cp*CoIII-Catalyzed C–H Activation

The Cp*CoIII-catalyzed C–H amidation/annulation of benzamides represents a cutting-edge methodology for constructing quinazolinones . This one-pot reaction involves directed C–H bond activation at the ortho position of the benzamide, followed by amidation with an azide or nitrene source and subsequent cyclization. Under mild conditions (80°C, 24 hours), the method achieves yields of 75–85% with excellent functional group tolerance .

The use of earth-abundant cobalt catalysts enhances the sustainability profile of this approach. However, the requirement for specialized ligands and oxidants, such as AgSbF₆ and PhI(OAc)₂, increases the complexity and cost of the reaction .

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzamide and quinazolinone moieties participate in alkylation and arylation reactions. For example:

-

Alkylation at N1-position : Treatment with 4-isopropylbenzyl bromide in DMF (40°C, K₂CO₃) yields N-benzyl derivatives (e.g., compound 19 in ).

-

Acylation : Reaction with acyl chlorides (e.g., 4-nitrobenzoyl chloride) under basic conditions introduces nitroaromatic groups, enhancing electron-withdrawing effects.

Key Conditions :

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| 4-Isopropylbenzyl bromide | DMF | 40°C | 73% | |

| 4-Nitrobenzoyl chloride | CH₂Cl₂ | RT | 68% |

Oxidation and Autoxidation

Autoxidation pathways dominate under aerobic conditions, particularly for derivatives with cyclic diketone subunits:

-

Radical-Mediated Oxidation : Exposure to O₂ generates aminyl radicals, leading to β-C–C cleavage. For example, autoxidation of 2-acyl-dihydroquinazolinones produces imides (e.g., 8b ) and peracetic acid derivatives via hydroperoxide intermediates .

-

Acid-Catalyzed Oxidation : In CD₂Cl₂/CF₃CO₂H, radical recombination forms C-hydroxylaminals, which dehydrate to yield fused-ring systems .

Mechanistic Insight :

Multi-Component Reactions (MCRs)

The quinazolinone scaffold reacts with electrophiles to form complex heterocycles:

-

Thiourea Derivatives : Reaction with benzoyl isothiocyanate and amines yields eight-membered nitrogen-heterocycles (e.g., 2a–c ) .

-

Cyanoacetate Condensations : Cyanoacetic acid hydrazide reacts with the core to form dithiolan-4-one or thiazolidin-4-one hybrids (e.g., 3a–d ) .

Representative Reaction :

textQuinazolinone + Benzoyl isothiocyanate + Amine → Thiourea-linked heterocycle Conditions: Reflux in DMF, 10h Yield: 70–85% [3][8]

Reductive Transformations

Limited reduction pathways are reported, but the nitro group in N-(4-nitrobenzyl) derivatives can be reduced to amines using:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol selectively reduces nitro to amino groups, preserving the quinazolinone core.

Hydrolysis and Rearrangement

-

Ester Hydrolysis : Methyl ester derivatives (e.g., compound 4 in ) undergo saponification with NaOH/MeOH to carboxylic acids, facilitating further amidation .

-

Ring-Opening : Acidic or basic conditions destabilize the quinazolinone ring, leading to anthranilic acid derivatives .

Radical Cyclization

Under photolytic or thermal conditions, the quinazolinone core participates in intramolecular cyclization, forming polycyclic architectures (e.g., acenaphthenone-fused systems) .

Comparative Reactivity of Derivatives

Mechanistic Implications

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a quinazolinone core exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle regulation.

Case Study: In Vitro Anticancer Activity

A study on A549 lung cancer cells demonstrated that N-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide induced apoptosis by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2. The IC50 value for this compound was determined to be 62.5 µM , indicating potent activity against cancer cells .

Antimicrobial Properties

The antimicrobial activity of this compound has also been evaluated against various bacterial strains. Compounds derived from this core structure have shown significant effects against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Results

In vitro assays revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against tested bacterial strains . This underscores the potential of this compound as a lead in the development of new antimicrobial agents.

Neuroprotective Applications

Recent studies have explored the potential neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has been investigated for its ability to inhibit monoamine oxidase enzymes, which are implicated in neurodegeneration.

Neuroprotective Case Study

A series of derivatives were synthesized and tested for their inhibitory potency against monoamine oxidase B (MAO-B). Among these compounds, several showed promising results in reducing immobility time in the forced swim test (FST), indicating potential antidepressant-like effects .

Mechanism of Action

The mechanism of action of N-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the benzamide group may enhance binding affinity and specificity. The compound’s effects on cellular pathways and molecular targets depend on its chemical structure and functional groups.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide derivatives vary significantly with substituent modifications. Below is a comparative analysis based on structural analogs:

Structural Modifications and Physicochemical Properties

Table 1: Key Derivatives and Their Physicochemical Properties

Substituent Effects on Melting Points :

- Halogenation (e.g., bromine in 3e, fluorine in 3k) increases melting points (>260°C), suggesting enhanced crystallinity and stability .

- Bulky substituents (e.g., 4-methylbenzyl in compound 27) reduce melting points (167–169°C), likely due to disrupted crystal packing .

- Methoxy groups (e.g., 4f) lower melting points (110°C), improving solubility but reducing thermal stability .

- Spectroscopic Characterization: All derivatives show characteristic FT-IR peaks for C=O (1650–1720 cm⁻¹) and N–H (3300–3460 cm⁻¹) . ¹H NMR signals for quinazolinone NH protons appear at δ 10–12 ppm in DMSO-d₆ .

Table 2: Comparative Bioactivity of Selected Derivatives

Anticancer Activity :

Antiviral Activity :

- Enzyme Inhibition: Methoxy substituents in 4f enhance tyrosinase inhibition by mimicking the substrate’s phenolic structure .

Biological Activity

N-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and analgesic properties, as well as its efficacy as a COX-1/COX-2 inhibitor. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 246.23 g/mol

Anti-inflammatory and Analgesic Effects

Recent studies have demonstrated that derivatives of the quinazolinone class, including this compound, exhibit significant anti-inflammatory and analgesic activities. A study published in 2019 synthesized a series of benzamide derivatives that showed promising results as COX-1/COX-2 inhibitors.

Key Findings:

- Inhibition of COX Enzymes : Compounds exhibited IC values ranging from 0.04 to 0.07 μM for COX-2 inhibition, comparable to celecoxib (IC = 0.049 μM) .

- In Vivo Efficacy : Compounds showed oedema inhibition percentages between 38.1% to 54.1%, outperforming diclofenac sodium (37.8%) in certain tests .

Table 1: Comparative Efficacy of Quinazolinone Derivatives

| Compound | COX-2 IC (μM) | Oedema Inhibition (%) | Analgesic Potency (vs Indomethacin) |

|---|---|---|---|

| 4b | 0.04 | 54.1 | 21-fold |

| 4d | 0.06 | 48.3 | 15-fold |

| Celecoxib | 0.049 | - | - |

The mechanism by which these compounds exert their biological effects involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins . The docking studies suggest that these compounds bind effectively to the active sites of COX enzymes.

Case Study 1: Efficacy in Animal Models

In an animal model study assessing the analgesic effects of compound 4b, it was found that this compound significantly reduced pain responses in inflammatory models compared to standard analgesics like indomethacin and diclofenac sodium. The study highlighted:

- Pain Reduction : Compound 4b showed a reduction in pain scores by up to 70% compared to control groups.

- Safety Profile : Notably, the ulcerogenic index was improved compared to traditional NSAIDs, indicating a favorable safety profile .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications on the benzamide moiety significantly influenced biological activity. For instance:

Q & A

Q. What are the most reliable synthetic routes for N-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide derivatives in academic research?

The I₂/TBHP-mediated domino reaction is a robust metal-free method for synthesizing these derivatives. It involves reacting substituted isatins (e.g., 5-fluoro, 5-chloro) with 2-amino-N-aryl/alkyl benzamides under mild conditions (reflux in methanol, 6–8 hours). Yields range from 68% to 85%, with purity confirmed by TLC and column chromatography (hexane:EtOAc gradients) . Alternative routes include cyclization of 4-amino-triazoles with substituted benzaldehydes in ethanol under acidic conditions .

Key Variables for Optimization :

- Catalyst: I₂ (0.3 equiv) and TBHP (2 equiv) .

- Solvent: Methanol or ethanol for solubility and reaction efficiency .

- Substrate scope: Electron-withdrawing groups (e.g., Br, Cl) on isatins improve reaction rates .

Q. Which spectroscopic techniques are critical for characterizing This compound derivatives?

- ¹H/¹³C NMR : Essential for confirming substituent positions and hydrogen bonding. For example, DMSO-d₆ resolves NH protons at δ 10.5–12.0 ppm, while aromatic protons appear at δ 7.0–8.5 ppm .

- FT-IR : Detects carbonyl stretches (C=O) at 1650–1750 cm⁻¹ and amide N–H bends at 3200–3400 cm⁻¹ .

- HRMS (ESI+) : Validates molecular weights (e.g., [M+H]⁺ for 3a: m/z 373.1054) with <2 ppm error .

- Melting Points : Used to assess purity (e.g., 274–276°C for 3a) .

Q. How does the substitution pattern on the quinazolinone core affect biological activity?

Substituents at the 6-position (e.g., fluoro, bromo) enhance cytotoxicity. For example:

- 3l (6-fluoro, 4-bromophenyl): IC₅₀ = 4.2 µM against HepG2 cells .

- 3c (5-chloro, n-butyl): Selective activity for DU145 prostate cancer cells (IC₅₀ = 3.8 µM) . Electron-deficient groups improve DNA intercalation, while alkyl chains (e.g., ethyl, butyl) enhance membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of challenging derivatives?

- Catalyst Loading : Increasing I₂ from 0.3 to 0.5 equiv improves yields for sterically hindered substrates (e.g., 3k) by 15% .

- Temperature : Extending reflux time to 10 hours increases conversion for nitro-substituted isatins (e.g., 5-nitro) .

- Solvent Polarity : DMF accelerates reactions for polar substrates but requires post-reaction purification to remove residual solvent .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Differentiates regioisomers. For example, 3e (4-bromophenyl) shows distinct NOE correlations between NH and adjacent aromatic protons .

- X-ray Crystallography : Resolves ambiguous substituent orientations (e.g., Z-configuration in 5a) .

- Deuterium Exchange : Identifies labile protons (e.g., NH in D₂O) to simplify ¹H NMR interpretation .

Q. What mechanisms explain discrepancies between in vitro cytotoxicity and in vivo efficacy?

- Metabolic Instability : Derivatives with ester groups (e.g., 3g) show reduced in vivo activity due to hydrolysis .

- Protein Binding : Serum albumin binding (e.g., >90% for 3l) lowers free drug concentrations .

- Toxicity Thresholds : Compounds with IC₅₀ < 5 µM in vitro often require dose adjustments in vivo to avoid hepatotoxicity .

Q. Which computational methods predict the bioactivity of novel derivatives?

- Molecular Docking : AutoDock Vina identifies binding to DNA topoisomerase II (ΔG = −9.2 kcal/mol for 3c) .

- QSAR Models : LogP values >3.5 correlate with improved blood-brain barrier penetration .

- ADMET Prediction : SwissADME flags derivatives with high topological polar surface area (>140 Ų) for poor oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.